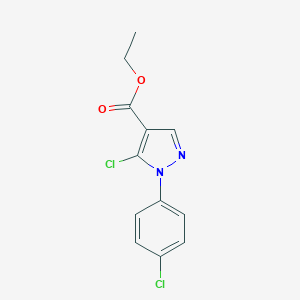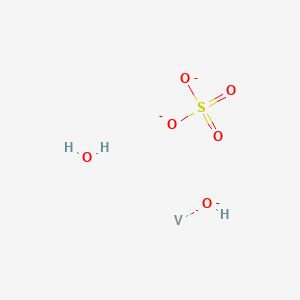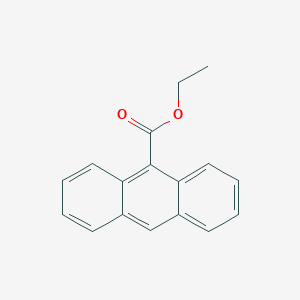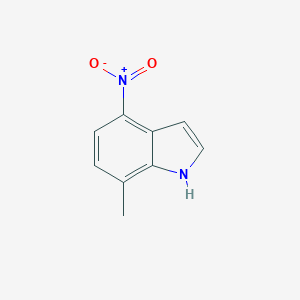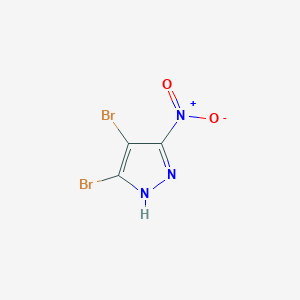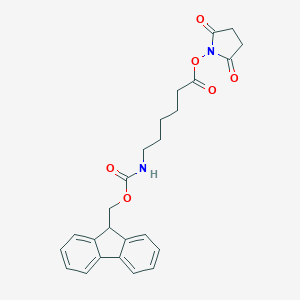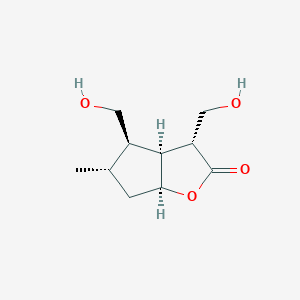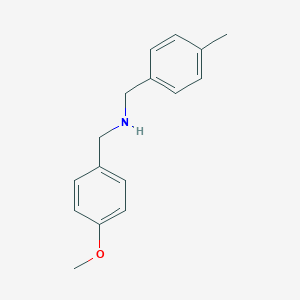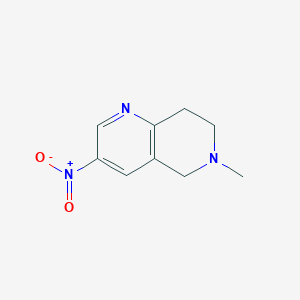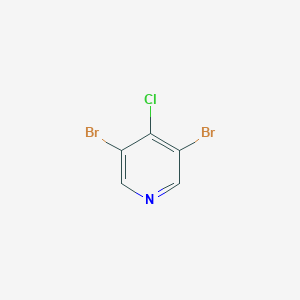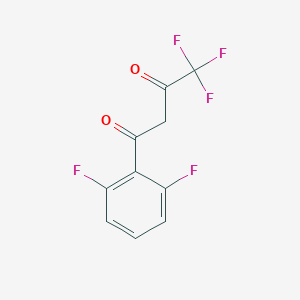
1-(2,6-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione, commonly known as DFB, is a chemical compound with the molecular formula C10H6F5O2. This compound is widely used in scientific research due to its unique properties and applications.
作用機序
DFB acts as a Michael acceptor, which means it can react with nucleophiles such as thiols and amines. This property makes it useful in the synthesis of pharmaceuticals and other compounds. DFB has also been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.
生化学的および生理学的効果
DFB has been shown to have anti-inflammatory and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DFB has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6, in macrophages.
実験室実験の利点と制限
One advantage of using DFB in lab experiments is its high reactivity towards nucleophiles, which makes it useful in the synthesis of other compounds. However, DFB can be difficult to handle due to its sensitivity to moisture and air. It is also toxic and should be handled with care.
将来の方向性
There are several future directions for the use of DFB in scientific research. One area of interest is the development of new fluorinated pharmaceuticals and agrochemicals using DFB as a building block. Another area of interest is the use of DFB in the synthesis of new chiral ligands for enantioselective catalysis. Additionally, the anticancer and anti-inflammatory properties of DFB could be further explored for potential therapeutic applications.
合成法
The synthesis of DFB involves the reaction of 2,6-difluorobenzaldehyde with 1,1,1-trifluoro-4-methoxy-2-butanol in the presence of a base such as potassium carbonate. This reaction yields DFB as a yellow solid with a melting point of 89-91°C.
科学的研究の応用
DFB is widely used in scientific research as a building block for the synthesis of other compounds. It is commonly used in the synthesis of fluorinated pharmaceuticals, agrochemicals, and materials. DFB is also used in the synthesis of chiral ligands for enantioselective catalysis.
特性
CAS番号 |
179184-60-2 |
|---|---|
製品名 |
1-(2,6-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione |
分子式 |
C10H5F5O2 |
分子量 |
252.14 g/mol |
IUPAC名 |
1-(2,6-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione |
InChI |
InChI=1S/C10H5F5O2/c11-5-2-1-3-6(12)9(5)7(16)4-8(17)10(13,14)15/h1-3H,4H2 |
InChIキー |
IKDFOGUGSKSZET-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)CC(=O)C(F)(F)F)F |
正規SMILES |
C1=CC(=C(C(=C1)F)C(=O)CC(=O)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



